

Hesperetin Dihydrochalcone: A Comprehensive Safety and Toxicity Profile

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Compound of Interest

Compound Name: *Hesperetin dihydrochalcone*

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Executive Summary

Hesperetin dihydrochalcone (HDC) is a flavonoid derivative used as a flavoring agent. This technical guide provides an in-depth review of its safety and toxicity profile, drawing from comprehensive non-clinical studies. The available data indicate that **hesperetin dihydrochalcone** is not genotoxic. Subchronic and developmental toxicity studies have identified high No-Observed-Adverse-Effect-Levels (NOAELs), supporting its safe use under current exposure levels. Much of the safety assessment for HDC is based on data from its glycosylated precursor, neohesperidin dihydrochalcone (NHDC), which is metabolized to HDC *in vivo*.

Introduction

Hesperetin dihydrochalcone ($C_{16}H_{16}O_6$) is the aglycone of neohesperidin dihydrochalcone (NHDC), a semi-synthetic intense sweetener and flavor enhancer derived from citrus fruits.^[1] ^[2] As HDC is a primary metabolite of NHDC, its safety profile is critical for risk assessment.^[3] This document synthesizes the available toxicological data on HDC, providing detailed experimental protocols and summarizing quantitative endpoints to inform researchers and drug development professionals.

Metabolism

The primary route of exposure to **hesperetin dihydrochalcone** for most individuals is through the consumption of NHDC. In the gastrointestinal tract, NHDC is metabolized by the intestinal microbiota. The first step is the deglycosylation of NHDC to **hesperetin dihydrochalcone 4'- β -D-glucoside**, which is subsequently hydrolyzed to the aglycone, **hesperetin dihydrochalcone (HDC)**.^[1] Further degradation of HDC can occur, leading to the formation of 3-(3-hydroxy-4-methoxyphenyl)propionic acid and likely phloroglucinol.^[1]



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Caption: Metabolic conversion of NHDC to HDC by intestinal microbiota.

Toxicological Profile

The safety of **hesperetin dihydrochalcone** has been evaluated through a series of toxicological studies, including assessments of genotoxicity, subchronic toxicity, and developmental toxicity.

Acute Toxicity

While specific acute oral toxicity studies (e.g., LD50) for **hesperetin dihydrochalcone** are not extensively detailed in the reviewed literature, studies on structurally related compounds provide relevant insights. For instance, a single oral gavage study on hesperetin-7-glucoside- β -cyclodextrin inclusion complex (HPTGCD) in rats showed no mortality or clinical signs of toxicity at doses up to 2000 mg/kg body weight.^{[4][5]}

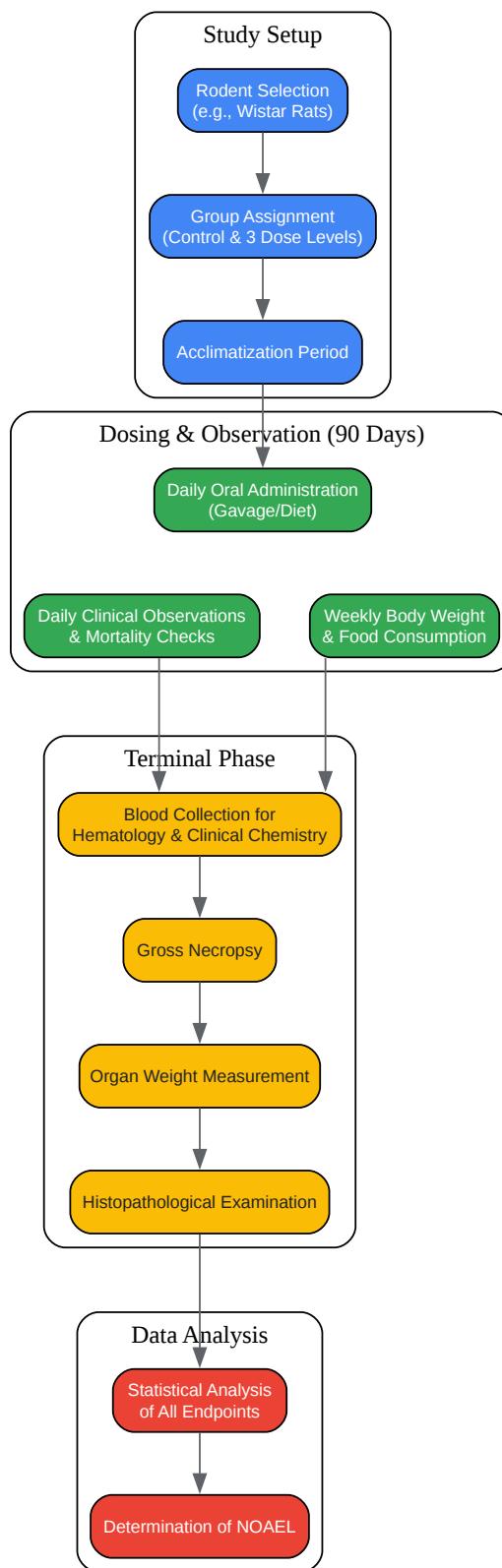
Subchronic Toxicity

A key 90-day oral toxicity study in rats is central to the safety assessment of HDC. Although the study was conducted on NHDC, its findings are considered highly relevant for HDC.

Table 1: Summary of 90-Day Oral Toxicity Study of Neohesperidin Dihydrochalcone in Rats

Parameter	Details
Test Guideline	OECD Guideline 408
Species/Strain	Rat (Wistar)
Groups	10 males and 10 females per group
Dosage Levels	0, 500, 1000, and 2000 mg/kg body weight/day
Route of Administration	Oral gavage
Duration	90 days
Key Findings	<p>- No adverse effects on clinical signs, body weight, food consumption, hematology, or clinical chemistry. - At all doses tested (100–1000 mg/kg bw per day), indications of effects on thyroid hormone levels were observed. However, these were not accompanied by histopathological changes indicative of hypothyroidism and were thus not considered adverse.</p>
No-Observed-Adverse-Effect Level (NOAEL)	1000 mg/kg body weight/day (used as a reference point for HDC)

Data extrapolated from EFSA evaluations of **hesperetin dihydrochalcone**.^[6]

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Caption: Generalized workflow for a 90-day repeated dose oral toxicity study.

Genotoxicity and Mutagenicity

Hesperetin dihydrochalcone has been evaluated for its genotoxic potential using a battery of in vitro assays and has shown no evidence of mutagenic or clastogenic activity.

Table 2: Summary of Genotoxicity Studies for **Hesperetin Dihydrochalcone**

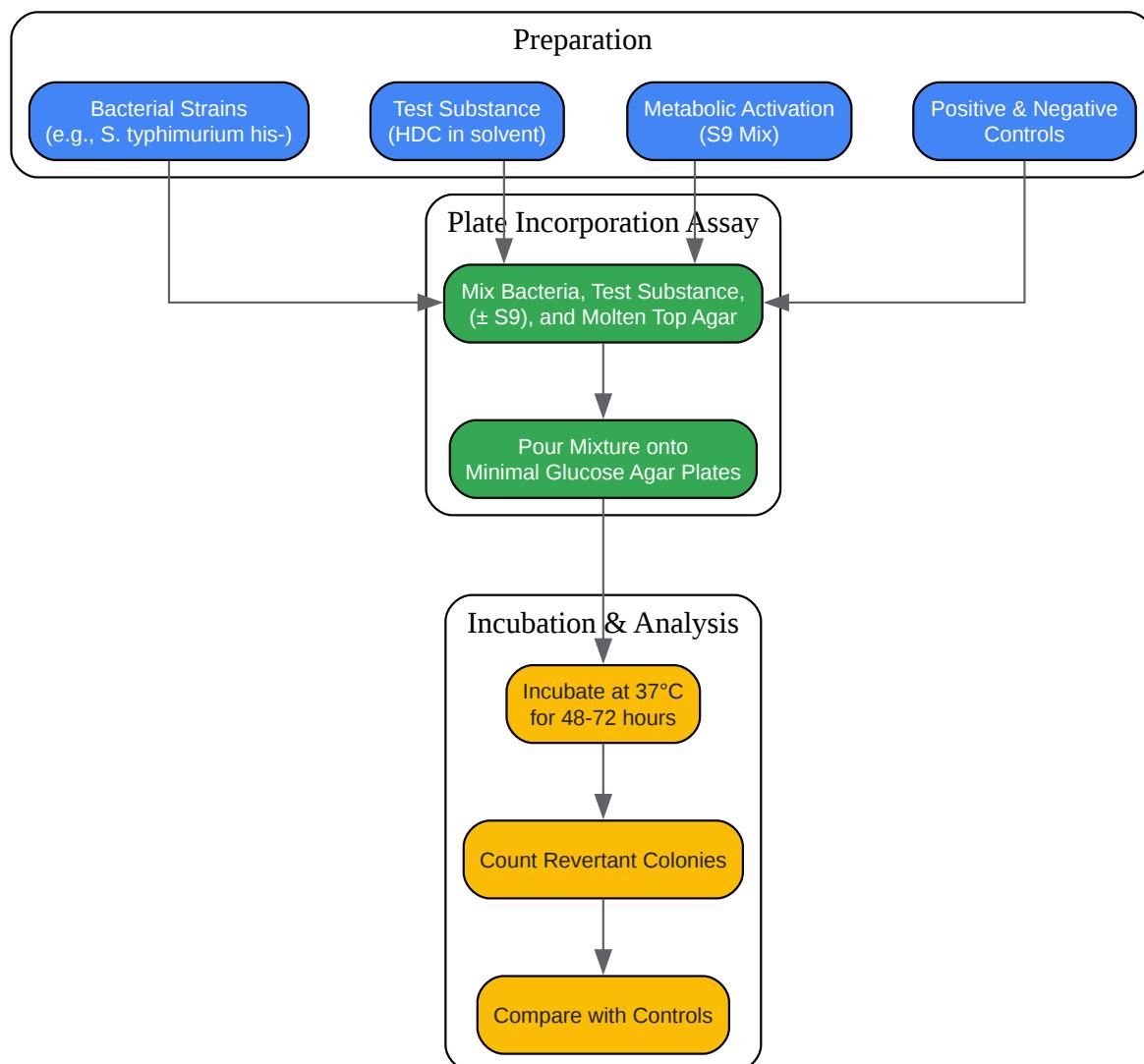
Assay Type	Test System	Metabolic Activation	Concentration Range	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2, uvrA)	With and without S9 mix	Up to 5000 µg/plate	Negative
In Vitro Micronucleus Test	Cultured mammalian cells (e.g., human lymphocytes, CHO cells)	With and without S9 mix	Varies based on cytotoxicity	Negative

Based on studies of structurally related hesperetin glucosides and EFSA panel conclusions.[\[4\]](#) [\[5\]](#)

The Ames test assesses the potential of a substance to induce gene mutations.

- Strains: Histidine-requiring (his-) mutant strains of *Salmonella typhimurium* and/or tryptophan-requiring (trp-) strains of *Escherichia coli* are used.[\[7\]](#)[\[8\]](#)
- Metabolic Activation: The test is performed with and without a mammalian liver homogenate (S9 fraction) to mimic metabolic activation in mammals.[\[9\]](#)
- Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar plates with a minimal amount of histidine (or tryptophan).[\[8\]](#)

- Incubation: Plates are incubated at 37°C for 48-72 hours.[9]
- Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own histidine/tryptophan) compared to the negative control.[8]

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